molecular formula C17H15N5S B12005457 4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 497823-79-7

4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12005457
CAS No.: 497823-79-7
M. Wt: 321.4 g/mol
InChI Key: AHVPKPLOXULYMX-SZFRVYISSA-N
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Description

4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-one
  • 4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-sulfone

Uniqueness

Compared to similar compounds, 4-((2-Methyl-3-phenylallylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione exhibits unique properties due to the presence of the thione group. This group can enhance its biological activity and make it more effective in certain applications.

Properties

CAS No.

497823-79-7

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15N5S/c1-13(11-14-7-3-2-4-8-14)12-19-22-16(20-21-17(22)23)15-9-5-6-10-18-15/h2-12H,1H3,(H,21,23)/b13-11+,19-12+

InChI Key

AHVPKPLOXULYMX-SZFRVYISSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3

solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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